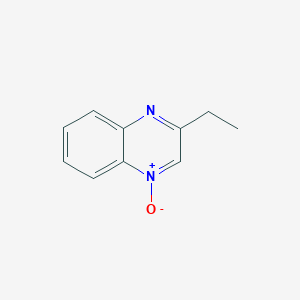

3-Ethyl-1-oxidoquinoxalin-1-ium

Description

3-Ethyl-1-oxidoquinoxalin-1-ium is a quinoxaline derivative characterized by an ethyl substituent at position 3 and an N-oxide group at position 1. Quinoxalines are bicyclic heteroaromatic systems with two nitrogen atoms in a 1,4-diazine configuration. For example, 1-Ethyl-3-methylquinoxalin-2(1H)-one (C₁₂H₁₂N₂O, MW 200.24 g/mol) shares a similar ethyl substitution pattern and demonstrates planar quinoxaline rings stabilized by hydrogen bonds and π-π interactions . The N-oxide group in the target compound may further influence reactivity, solubility, and applications in coordination chemistry or pharmaceuticals.

Properties

CAS No. |

16154-83-9 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

3-ethyl-1-oxidoquinoxalin-1-ium |

InChI |

InChI=1S/C10H10N2O/c1-2-8-7-12(13)10-6-4-3-5-9(10)11-8/h3-7H,2H2,1H3 |

InChI Key |

OWWYRFQLKQAGAE-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |

Canonical SMILES |

CCC1=NC2=CC=CC=C2[N+](=C1)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-oxidoquinoxalin-1-ium typically involves the oxidation of 3-ethylquinoxaline. One common method is the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction conditions need to be carefully controlled to avoid over-oxidation or decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of recyclable catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-oxidoquinoxalin-1-ium undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinoxaline di-N-oxides.

Reduction: Reduction reactions can convert the oxide group back to the parent quinoxaline.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, MCPBA, and other peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Quinoxaline di-N-oxides.

Reduction: 3-Ethylquinoxaline.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3-Ethyl-1-oxidoquinoxalin-1-ium has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells

Mechanism of Action

The mechanism of action of 3-Ethyl-1-oxidoquinoxalin-1-ium involves its interaction with various molecular targets. The oxide group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapies. Additionally, the compound can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Table 1: Structural and Molecular Comparison

Detailed Research Findings

Structural and Electronic Properties

- The N-oxide group in the target compound likely enhances polarity and hydrogen-bond acceptor capacity compared to ketones or neutral N atoms .

- Crystal Packing: Compounds like 1-Ethyl-3-methylquinoxalin-2(1H)-one exhibit intermolecular C–H···O hydrogen bonds and π-π interactions (centroid distances: 3.446–3.815 Å), critical for stabilizing crystal lattices . The N-oxide in this compound may strengthen such interactions due to its higher electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.